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Compound of Interest

Compound Name: 4-Chlorodiphenylmethane

Cat. No.: B042959

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chlorodiphenylmethane, a compound of interest in organic synthesis and pharmaceutical
research. This document compiles key analytical data including Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate its identification,
characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-
Chlorodiphenylmethane.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.29 t 7.0 H-3', H-5'

7.24 d 8.5 H-2, H-6

7.21 t 7.0 H-4'

7.16 d 7.5 H-2', H-6'

7.11 d 8.5 H-3, H-5

3.94 S - -CHa-

Solvent: CDCIs, Spectrometer Frequency: 500 MHZz[1]

« 13 1
Chemical Shift (d) ppm Assignment
140.7 Cc-1
139.8 C-1
132.1 C-4
130.4 C-3,C-5
129.0 Cc-2', C-6'
128.7 C-3, C-%
126.5 c-4'
414 -CHa-

Solvent: CDCIs, Spectrometer Frequency: 125 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3030 Medium Aromatic C-H stretch
~2920 Weak Aliphatic C-H stretch
~1490 Strong Aromatic C=C ring stretch
~1090 Strong C-Cl stretch

Aromatic C-H out-of-plane

~820, ~740, ~695 Strong
bend

Note: Peak positions are approximated from the vapor phase IR spectrum.

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment
204 ~10 [M+2]*

202 ~30 [M]*

167 100 [M-Cl]*

165 ~30 [M-Cl-Hz]*

lonization Method: Electron lonization (EI)[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-25 mg of 4-Chlorodiphenylmethane was
dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane
(TMS) as an internal standard for chemical shift referencing.[3] The solution was then
transferred to a 5 mm NMR tube.
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1H NMR Acquisition: The *H NMR spectrum was recorded on a 500 MHz spectrometer.[1] A
sufficient number of scans were acquired to obtain a good signal-to-noise ratio. The spectral
width was set to cover a range of approximately -2 to 12 ppm.

13C NMR Acquisition: The 3C NMR spectrum was recorded on the same spectrometer at a
frequency of 125 MHz.[1] The spectrum was acquired with proton decoupling to simplify the
spectrum to single lines for each carbon environment. A larger number of scans were
necessary due to the lower natural abundance of the 13C isotope. The spectral width was set
from approximately 0 to 200 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in
parts per million (ppm) relative to TMS (4 0.00).

Infrared (IR) Spectroscopy

Sample Preparation: For vapor phase IR spectroscopy, a small amount of 4-
Chlorodiphenylmethane was injected into a heated gas cell. Alternatively, for a liquid sample,
a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl)
plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the
sample with dry KBr powder and pressing the mixture into a transparent disk.

Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer was used to record the
spectrum. A background spectrum was recorded first to subtract the absorbance from
atmospheric CO2 and water vapor. The sample spectrum was then recorded from
approximately 4000 to 600 cm~1. Typically, multiple scans are co-added to improve the signal-
to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 4-Chlorodiphenylmethane in a volatile organic
solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, likely
through a gas chromatography (GC) interface to ensure sample purity.

lonization: Electron lonization (El) was used, with the electron energy typically set at 70 eV.
This method is common for producing fragment ions and a molecular ion peak, which are
useful for structural elucidation.
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Mass Analysis: The resulting ions were separated by a mass analyzer (e.g., a quadrupole)
based on their mass-to-charge ratio (m/z). The characteristic isotopic pattern for chlorine
(3°CI:3’Cl ratio of approximately 3:1) is a key diagnostic feature in the mass spectrum of

chlorine-containing compounds.[4]

Detection: An electron multiplier detector was used to record the abundance of each ion,

generating the mass spectrum.
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Caption: Experimental workflow for the spectroscopic analysis of 4-Chlorodiphenylmethane.
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Molecular Structure

4-Chlorodiphenylmethane
(C13H11Cl)

H & 13C Vibrational Modes lonization & Fragmentation

Spectroscopic [Signatures

NMR
- Aromatic Protons (7.11-7.29 ppm)

IR
- C-H stretch (~3030 cm-1)
- C=C stretch (~1490 cm-1)
- C-Cl stretch (~1090 cm-1)

- Methylene Protons (3.94 ppm)
- Aromatic Carbons (126.5-140.7 ppm)
- Methylene Carbon (41.4 ppm)
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Caption: Relationship between the molecular structure and key spectroscopic data of 4-
Chlorodiphenylmethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b042959#spectroscopic-data-nmr-ir-ms-of-4-
chlorodiphenylmethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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